1-(3-Fluorosulfonyloxyphenyl)triazole
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Overview
Description
1-(3-Fluorosulfonyloxyphenyl)triazole is a compound that falls within the broader class of 1,2,3-triazole derivatives. These compounds are known for their diverse bioactivities, including antimicrobial, antiviral, and antitumor effects . The 1,2,3-triazole ring is also recognized for its ability to mimic various functional groups, making it a valuable scaffold in medicinal chemistry for the design of drug analogs .
Synthesis Analysis
The synthesis of fluorosulfonyl 1,2,3-triazoles, which are closely related to 1-(3-Fluorosulfonyloxyphenyl)triazole, can be achieved through a regioselective metal-free preparation from organic azides and bromovinylsulfonyl fluoride . This method is general and can be extended to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles . Additionally, a metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides has been reported, which proceeds smoothly under controlled conditions to give high yields .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluorosulfonyloxyphenyl)triazole is characterized by the presence of a triazole ring, which is known to form dihedral angles with adjacent benzene rings, as observed in related compounds . The triazole ring's ability to engage in intermolecular hydrogen bonding plays a significant role in stabilizing the molecular structure .
Chemical Reactions Analysis
1,2,3-Triazole derivatives can undergo various chemical reactions, including Michael addition reactions under acidic conditions . The Fries rearrangement, a regioselective synthesis method, has also been applied to related triazole compounds under catalyst- and solvent-free conditions, demonstrating the versatility of triazole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as 1-(3-Fluorosulfonyloxyphenyl)triazole, can be studied using various analytical techniques, including elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry . These methods confirm the structure of the synthesized compounds and provide insights into their properties, such as the chemical shifts in the NMR spectrum and the mass of the pseudomolecular ions .
Relevant Case Studies
Case studies involving 1,2,3-triazole derivatives have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines . For instance, 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives have demonstrated promising antitumor properties, suggesting that similar compounds like 1-(3-Fluorosulfonyloxyphenyl)triazole could also have potential as antitumor drugs . Additionally, the synthesis and anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole have highlighted the biological importance of sulfonyl-containing triazole derivatives in drug design .
Scientific Research Applications
Intermolecular Interactions and Crystal Engineering
Triazole derivatives, including fluoro and chloro derivatives, have been synthesized and characterized, revealing their potential in crystal engineering through various intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions are crucial for the development of new materials with specific properties (Shukla et al., 2014).
Synthesis and Medicinal Chemistry
1,2,3-Triazole derivatives have been synthesized and identified as significant for their biological activities, including antimicrobial, antiviral, and antitumor effects. These compounds are used as bioisosteres for the design of new active molecules in drug discovery, highlighting the versatility of triazole rings in medicinal chemistry (Bonandi et al., 2017).
Supramolecular Chemistry
Research has extensively explored the supramolecular applications of 1,2,3-triazoles, leveraging their unique properties for applications in supramolecular and coordination chemistry. The nitrogen-rich triazole allows for complexation of anions through various bonding types, opening avenues for the development of sensors and catalysts (Schulze & Schubert, 2014).
Corrosion Inhibition
Triazole derivatives have shown promise as inhibitors for the corrosion of mild steel in acid media. Their efficiency as corrosion inhibitors has been evaluated, with findings supporting the relationship between the molecular structure of these compounds and their inhibition efficiency, demonstrating the practical applications of triazole derivatives in industrial settings (Li et al., 2007).
Fluorosulfonyl Triazoles in Organic Synthesis
The regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is a notable development. This method enables the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles, which are challenging to access by existing methods, underscoring the importance of fluorosulfonyl groups in enhancing the versatility of triazole chemistry (Thomas & Fokin, 2018).
Safety And Hazards
properties
IUPAC Name |
1-(3-fluorosulfonyloxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABXUWXCIQANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorosulfonyloxyphenyl)triazole |
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